molecular formula C20H21N5O2 B4727059 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4727059
M. Wt: 363.4 g/mol
InChI Key: SBLXJJYYIKNXNF-UHFFFAOYSA-N
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Description

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazine ring, a pyridine ring, and a cyclohexane carboxamide group. It has been studied for its potential as a modulator of GPR139, a G protein-coupled receptor .

Preparation Methods

The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE involves several steps. One common method includes the preparation of intermediates followed by their condensation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with hydrazine and phenylhydrazine can yield pyrazolones .

Scientific Research Applications

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a therapeutic agent, particularly as a modulator of GPR139, which is associated with various diseases and conditions . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with GPR139. As an agonist of GPR139, it binds to this receptor and modulates its activity, leading to various physiological effects. The molecular targets and pathways involved in this process are still being studied, but it is believed that the compound’s unique structure allows it to effectively interact with GPR139 .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE stands out due to its specific interaction with GPR139. Similar compounds include other benzotriazine derivatives and pyridine-containing molecules, which may also interact with G protein-coupled receptors but have different structures and properties .

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(22-16-9-11-21-12-10-16)15-7-5-14(6-8-15)13-25-20(27)17-3-1-2-4-18(17)23-24-25/h1-4,9-12,14-15H,5-8,13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLXJJYYIKNXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE

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